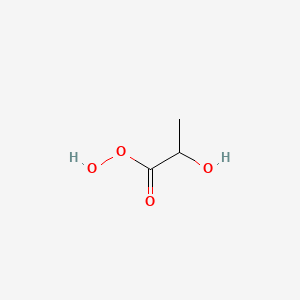
N-(2,2-Dimethylpropanoyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylpropanoyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,2-dimethylpropanoyl group attached to a 3-oxobutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropanoyl)-3-oxobutanamide typically involves the acylation of 3-oxobutanamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylpropanoyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted amides or esters
科学的研究の応用
N-(2,2-Dimethylpropanoyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2,2-Dimethylpropanoyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-3-hydroxybutanamide
- N-(2,2-Dimethylpropanoyl)-3-aminobutanamide
- N-(2,2-Dimethylpropanoyl)-3-methylbutanamide
Uniqueness
N-(2,2-Dimethylpropanoyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both a 2,2-dimethylpropanoyl group and a 3-oxobutanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
| 77656-06-5 | |
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
2,2-dimethyl-N-(3-oxobutanoyl)propanamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)5-7(12)10-8(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13) |
InChIキー |
XKZBSIFVDKCTTC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/no-structure.png)



![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)

